1-Bromo-3-methyl-5-propoxybenzene
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Overview
Description
1-Bromo-3-methyl-5-propoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic ether, characterized by a bromine atom attached to a benzene ring that also contains a methyl group and a propoxy group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyl-5-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-propoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyl-5-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives, such as 3-methyl-5-propoxyphenol or 3-methyl-5-propoxybenzonitrile.
Oxidation: Formation of 3-methyl-5-propoxyphenol or corresponding quinones.
Reduction: Formation of 3-methyl-5-propoxybenzene.
Scientific Research Applications
1-Bromo-3-methyl-5-propoxybenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the preparation of advanced materials with specific properties.
Chemical Biology: As a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-bromo-3-methyl-5-propoxybenzene in chemical reactions involves the reactivity of the bromine atom and the aromatic ring. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-propoxybenzene: Similar structure but lacks the methyl group.
1-Bromo-4-methyl-5-propoxybenzene: Similar structure but with the bromine atom in a different position.
1-Bromo-3-methyl-4-propoxybenzene: Similar structure but with the propoxy group in a different position.
Uniqueness
1-Bromo-3-methyl-5-propoxybenzene is unique due to the specific positioning of the bromine, methyl, and propoxy groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical synthesis and research applications .
Properties
IUPAC Name |
1-bromo-3-methyl-5-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWPVIJMEMFWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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